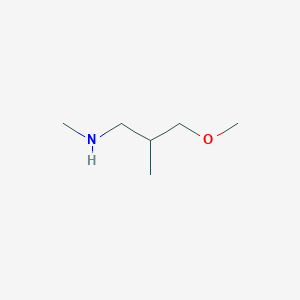
(3-甲氧基-2-甲基丙基)(甲基)胺
描述
科学研究应用
合成和化学转化
3-甲氧基吖啶的合成:Stankovic等人(2011年)的研究表明,通过意外的氮杂环丙烷到吖啶的重排,利用N-烷基亚烯基-(2,3-二溴-2-甲基丙基)胺合成了3-甲氧基-3-甲基吖啶。这一发现为相关胺的反应性提供了新的见解,并为进一步的合成应用奠定了基础(Stankovic et al., 2011)。
催化胺化反应:Bassili和Baiker(1990年)提出了关于在各种催化剂上对1-甲氧基-2-丙醇进行催化胺化的研究。这些研究突出了在各种化学反应中创造(3-甲氧基-2-甲基丙基)(甲基)胺衍生物的潜力(Bassili & Baiker, 1990)。
胺的N-甲基化:Su等人(2016年)对在无氢体系中使用甲醇对胺进行N-甲基化的研究表明了这类反应在生产N-甲基胺中的重要性,这对各种工业应用至关重要。这项研究与修饰和利用类似化合物如(3-甲氧基-2-甲基丙基)(甲基)胺相关(Su et al., 2016)。
药理学和生物学研究
单胺氧化酶-B失活剂:Ding和Silverman(1993年)研究了一次胺的N-甲基化如何将单胺氧化酶B的可逆抑制剂转化为不可逆抑制剂。这项研究对理解甲基化胺的生物活性及其潜在的治疗应用具有重要意义(Ding & Silverman, 1993)。
物质P(NK1)受体拮抗剂:Snider等人(1991年)发现,与(3-甲氧基-2-甲基丙基)(甲基)胺结构相关的化合物CP-96,345被确认为物质P(NK1)受体的有效非肽拮抗剂。这一发现突显了从结构相似化合物中开发治疗剂的潜力(Snider et al., 1991)。
安全和危害
属性
IUPAC Name |
3-methoxy-N,2-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-6(4-7-2)5-8-3/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVKKAMWOVLPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-2-methylpropyl)(methyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




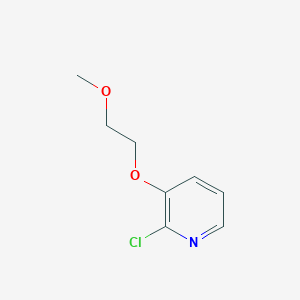



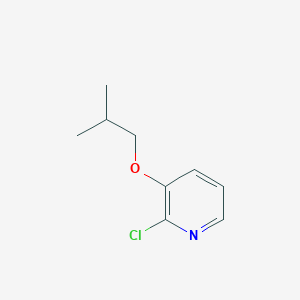

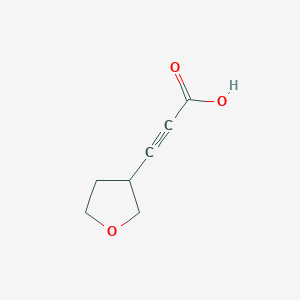

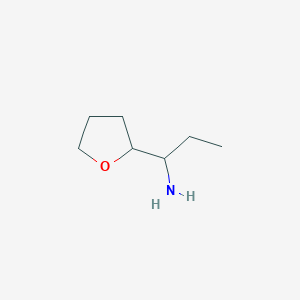

![Methyl 3-amino-4-[(5-chloropyridin-2-yl)sulfanyl]benzoate](/img/structure/B1427217.png)

